2-Thiazolidinone

Description

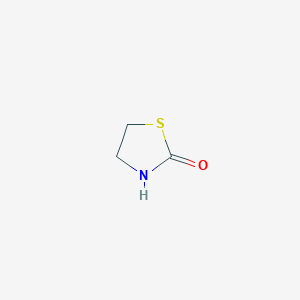

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYRGJDSFOCAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074815 | |

| Record name | 2-Thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-49-7 | |

| Record name | 2-Thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2682-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxothiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-thiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOTHIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6U1ZG59XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Thiazolidinone and Its Derivatives

Classical and Conventional Synthetic Approaches

The foundational methods for constructing the 2-thiazolidinone ring system have been well-established for decades. These classical approaches often involve cyclization reactions that form the five-membered ring containing sulfur, nitrogen, and a carbonyl group. orientjchem.org

A prominent method for synthesizing this compound derivatives involves the cyclization of thiosemicarbazones with carbonyl compounds like aldehydes or ketones. orientjchem.org This reaction proceeds through a nucleophilic attack of the nitrogen atom of the thiosemicarbazone on the carbonyl carbon, which is then followed by an intramolecular cyclization to form the thiazolidinone core. orientjchem.org This method is versatile, allowing for the introduction of various substituents, which can influence the compound's properties. orientjchem.org For instance, thiosemicarbazones can be cyclized with chloroacetic acid to yield 4-thiazolidinones. sapub.org

Another variation involves the reaction of thiosemicarbazones with dimethylacetylene dicarboxylate (DMAD) in the presence of an acidic ionic liquid like triethyl ammonium (B1175870) hydrogen sulfate, which acts as a catalyst and solvent. heteroletters.org The process begins with the formation of a thiosemicarbazone from a carbonyl compound and thiosemicarbazide. Subsequently, the sulfur atom of the thiosemicarbazone performs a Michael addition to the DMAD, followed by intramolecular cyclization to produce the thiazolidinone derivative. heteroletters.org

Table 1: Examples of Thiosemicarbazone Cyclization Reactions

| Reactants | Product | Notes |

| Thiosemicarbazone, Aldehyde/Ketone | This compound derivative | General method involving nucleophilic attack and intramolecular cyclization. orientjchem.org |

| Thiosemicarbazone, Chloroacetic Acid | 4-Thiazolidinone (B1220212) | A specific application of the general method. sapub.org |

| Thiosemicarbazone, DMAD | 4-Thiazolidinone derivative | Reaction occurs in an acidic ionic liquid. heteroletters.org |

The reaction between isothiocyanates and α-amino acids or amines provides another route to 2-thiazolidinones. orientjchem.org In this method, the amino group of the α-amino acid or amine attacks the thiocarbonyl group of the isothiocyanate. This initial reaction forms a thiourea (B124793) intermediate, which subsequently undergoes intramolecular cyclization to yield the this compound ring. orientjchem.org This synthetic strategy is valuable for creating a diverse range of thiazolidinone derivatives by varying the substituents on both the isothiocyanate and the amino acid or amine.

A widely used and classical method for the synthesis of 2-aminothiazoles, which can be precursors to 2-thiazolidinones, is the Hantzsch thiazole (B1198619) synthesis. This involves the reaction of a thioamide, such as thiourea, with an α-halocarbonyl compound. tandfonline.com The reaction proceeds via nucleophilic substitution of the halogen by the sulfur of the thiourea, followed by an intramolecular cyclization to form the thiazole ring. orientjchem.org This method is efficient and typically results in good yields with no by-products. tandfonline.com The resulting 2-aminothiazoles can then be further modified to produce 2-thiazolidinones. kau.edu.sa

The reaction of thiourea with α-halo acids or esters can lead to the formation of 2-imino-4-thiazolidinones. lookchem.com The regioselectivity of this reaction can be influenced by the electronic properties of the substituents on an unsymmetrical thiourea. lookchem.com

Condensation reactions involving thioglycolic acid are a cornerstone in the synthesis of 4-thiazolidinone derivatives. nih.govekb.egconnectjournals.com A common approach is a one-pot, three-component reaction of an amine, an aldehyde, and thioglycolic acid. nih.gov The probable mechanism involves the initial formation of an imine from the amine and aldehyde. Subsequently, the nucleophilic sulfur of thioglycolic acid attacks the imine carbon, followed by an attack of the nucleophilic nitrogen on the carboxylic carbon, leading to the formation of the thiazolidinone ring with the elimination of a water molecule. thieme-connect.com

For example, novel 2-arylthiazolidin-4-one derivatives have been synthesized in good to excellent yields (70-96%) through a one-pot condensation-cyclization of aromatic or aliphatic primary amines, aromatic aldehydes, and thioglycolic acid in polypropylene (B1209903) glycol at 110°C. nih.gov Similarly, bis-4-thiazolidinones have been prepared by reacting bis-Schiff bases with thioglycolic acid in anhydrous benzene (B151609). connectjournals.com

An efficient and direct one-step synthesis of this compound has been developed using urea (B33335) and 2-aminoethylmercaptan hydrochloride. lookchem.comasianpubs.orgasianpubs.org This method is noted for its good yields and mild reaction conditions. asianpubs.orgasianpubs.org The process involves heating a mixture of 2-aminoethylmercaptan hydrochloride and urea. asianpubs.org Optimization of the reaction conditions, such as the molar ratio of reactants, temperature, and reaction time, has been shown to significantly improve the yield, reaching up to 85-90%. asianpubs.org This approach is considered a viable industrial synthetic method. asianpubs.org

Table 2: Optimized Conditions for this compound Synthesis

| Parameter | Optimized Value |

| Molar ratio (Urea:2-Aminoethylmercaptan HCl) | 1.5:1.0 |

| Reaction Temperature | 180 ± 5 °C |

| Reaction Time | 3 hours |

| Extraction Solvent | Toluene (B28343) |

Data sourced from Shen et al. (2014) asianpubs.org

The reaction of N-methylglycine amide with carbon disulfide in the presence of methanol (B129727) can lead to the formation of 2-thio-3-methyl-5-thiazolidinone derivatives. orientjchem.org This reaction produces N-methyl-N-(carbamoylmethyl) dithiocarbamate (B8719985) as a byproduct, which can then be acidified with a strong acid like hydrochloric acid or phosphorus trichloride (B1173362) (PCl3) to yield the final thiazolidinone product. orientjchem.org

Synthesis via Urea and 2-Aminoethylmercaptan Hydrochloride

Advanced and Green Synthetic Strategies

In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes to 2-thiazolidinones. These strategies aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions. Key advancements include one-pot multicomponent reactions, microwave-assisted synthesis, the use of nanocatalysts, and solvent-free or aqueous reaction media.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach avoids the need for isolating intermediate products, thus saving time, resources, and reducing waste.

Several MCRs have been developed for the synthesis of this compound derivatives. A notable example involves the catalyst-free, one-pot, three-component reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate. wikipedia.orgamericanelements.com This method proceeds at room temperature in ethanol, offering good to excellent yields of highly functionalized 2-imino-1,3-thiazolidin-4-ones. americanelements.com The reaction is believed to initiate with the formation of a thiourea intermediate, which then undergoes a nucleophilic attack on the dimethyl acetylenedicarboxylate, followed by intramolecular cyclization. wikipedia.org

Another green MCR approach utilizes L-proline as a catalyst for the reaction between aromatic aldehydes, aromatic amines, and thioglycolic acid in water at room temperature. ereztech.com This method is praised for its environmental friendliness, operational simplicity, and good yields. ereztech.com Similarly, copper-catalyzed one-pot reactions of primary amines, ketones, terminal alkynes, and isothiocyanates have been reported for synthesizing thiazolidin-2-imines bearing quaternary carbon centers. fishersci.be Furthermore, heterogeneous catalysts, such as nano-Fe3O4–cysteine, have been employed in one-pot, four-component reactions of benzo[d]thiazol-2-amine, ammonium thiocyanate, chloroacetyl chloride, and aromatic aldehydes to produce benzylidene-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives. wikipedia.org

Table 1: Examples of One-Pot Multicomponent Reactions for this compound Synthesis

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate, Primary amines, Dimethyl acetylenedicarboxylate | None | Ethanol, Room Temp. | 2-imino-1,3-thiazolidin-4-ones | wikipedia.orgamericanelements.com |

| Aromatic aldehyde, Aromatic amine, Thioglycolic acid | L-proline | Water, Room Temp. | 1,3-thiazolidin-4-ones | ereztech.com |

| Benzo[d]thiazol-2-amine, Ammonium thiocyanate, Chloroacetyl chloride, Aromatic aldehydes | nano-Fe3O4–cysteine | Ethanol, 80°C | Benzylidene-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-ones | wikipedia.org |

| 2-aminobenzimidazole (B67599), Aldehyde, Thioglycolic acid | Pd/TCH@SBA-15 | Acetone/H₂O, Room Temp. | N-benzimidazolyl-1,3-thiazolidin-4-ones | nih.gov |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods.

The synthesis of 2-thiazolidinones has greatly benefited from this technology. For instance, a tandem reaction connecting aldehydes, thiosemicarbazides, and maleic anhydride (B1165640) is effectively assisted by microwave irradiation to form 2-hydrazolyl-4-thiazolidinones. fishersci.nodsmz.de Optimal conditions for this tandem sequence were identified as a mixture of toluene and DMF as the solvent, with catalytic p-toluenesulfonic acid, achieving good yields in just 6-12 minutes at 120°C. dsmz.de

Another application is the microwave-assisted, palladium-catalyzed coupling reaction used in a two-step protocol for synthesizing 2-aryl-substituted 4-thiazolidinone libraries. wikipedia.org In this method, intermediates are subjected to microwave heating with a palladium catalyst to introduce biaryl and thioaryl functional groups. wikipedia.org The synthesis of various pyridine (B92270) derivatives containing the thiazolidinone moiety has also been accomplished using microwave irradiation at every step of the reaction sequence, demonstrating the versatility of this method. fishersci.at An improved one-pot multicomponent strategy for preparing thiazolidinone scaffolds involves the in-situ generation of a symmetrical thiourea from a primary amine and carbon disulfide in a microwave, followed by reaction with an appropriate electrophile. wikipedia.org

Table 2: Selected Microwave-Assisted Syntheses of this compound Derivatives

| Reactants | Key Reagents/Catalysts | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes, Thiosemicarbazides, Maleic anhydride | p-TsOH | PhMe/DMF, 120°C, 6-12 min | 2-hydrazolyl-4-thiazolidinones | dsmz.de |

| Fluorous benzaldehydes, Amines, Mercaptoacetic acid | Pd(dppf)Cl₂ (for coupling step) | Room Temp. (Step 1), Microwave (Step 2) | 2-aryl-substituted 4-thiazolidinones | wikipedia.org |

| Dihydropyridine derivatives, Thiosemicarbazide, Chloroacetic acid | NaOH or CH₃COONa | Microwave irradiation | Pyridothiazolidinones | fishersci.at |

| Primary amine, Carbon disulfide, 3-bromo-1,1,1-trifluoropropan-2-one | None | Microwave irradiation | Thiazolidinone scaffolds | wikipedia.org |

The use of nanocatalysts represents a significant advancement in chemical synthesis, offering high catalytic activity, large surface area, and excellent recyclability. These properties make them ideal for developing efficient and sustainable synthetic protocols for 2-thiazolidinones.

A variety of nanocatalysts have been successfully employed. For example, palladium (Pd) nanoparticles doped on thiocarbohydrazide-functionalized SBA-15 (Pd/TCH@SBA-15) serve as a highly active and stable catalyst for the three-component synthesis of N-heterocyclic-1,3-thiazolidinones from aldehydes, 2-aminobenzimidazole (or 2-aminobenzothiazole), and thioglycolic acid under green conditions. nih.gov This nanocatalyst can be recycled multiple times without a significant loss in performance. nih.gov

Another approach utilizes SO3H-functionalized zeolite-Y as a solid acid nanocatalyst for the synthesis of 2-aryl-N-benzimidazole-4-thiazolidinones in an acetone-water mixture at room temperature. fishersci.ca This method is noted for its excellent yields, short reaction times, and the use of a non-toxic, heterogeneous catalyst. fishersci.ca Magnetic nanoparticles have also been explored as catalyst supports due to their easy separation from the reaction mixture using an external magnet. Nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes have been used as a catalyst under ultrasonic conditions for the pseudo-five-component reaction of benzaldehydes, ethylenediamine, and 2-mercaptoacetic acid to form bis-thiazolidinones. fishersci.nl Similarly, nano-Fe3O4/SiO2 functionalized with a salen-Mn complex and an ionic liquid has been reported as an efficient catalyst for the solvent-free synthesis of novel thiazolidinone derivatives.

Table 3: Nanocatalysts in the Synthesis of this compound Derivatives

| Nanocatalyst | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pd/TCH@SBA-15 | Aldehyde, 2-aminobenzimidazole, Thioglycolic acid | Acetone/H₂O, Room Temp. | N-benzimidazolyl-1,3-thiazolidin-4-ones | nih.gov |

| SO3H-functionalized Zeolite-Y | Aldehyde, 2-aminobenzimidazole, Thioglycolic acid | H₂O/Acetone, Room Temp. | N-benzimidazole-2-aryl-1,3-thiazolidin-4-ones | fishersci.ca |

| nano-Fe₃O₄-tethered POSS | Benzaldehydes, Ethylenediamine, 2-mercaptoacetic acid | Toluene, Ultrasonic irradiation | Bis-thiazolidinones | fishersci.nl |

| NSB-DBU | 5-oxoindolinylidene rhodanine-3-acetic acid, 2-aminothiophenol, Triphenyl phosphite | Tetrabutylammonium bromide | Oxindole-thiazolidinone hybrids | fishersci.be |

Shifting from volatile organic solvents to aqueous media or solvent-free conditions is a cornerstone of green chemistry. These approaches reduce environmental pollution, decrease costs, and often simplify reaction work-up.

The synthesis of 1,3-thiazolidin-4-ones has been successfully achieved in water using L-proline as an organocatalyst. ereztech.com This one-pot, multicomponent reaction of an aldehyde, an amine, and thioglycolic acid at room temperature provides moderate to good yields and is considered an environmentally benign and energy-efficient protocol. ereztech.com The use of water as a solvent is not only eco-friendly but can also influence the reactivity and selectivity of chemical transformations.

Solvent-free synthesis is another effective green strategy. An efficient protocol for synthesizing 2-cyclohexanyl-3-(N-phenyl)-1,3-thiazolidin-4-ones involves the reaction of mercaptoacetic acid, aldehydes or ketones, and hydrazines without any solvent. jkenterprises.com.pk Similarly, the synthesis of 2-iminothiazolidin-4-ones has been developed under solvent-free conditions, affording the product in good yield with high regioselectivity. thegoodscentscompany.com Heterogeneous catalysts are particularly well-suited for solvent-free reactions. For instance, nano-Fe3O4@SiO2-supported ionic liquid has been used to catalyze the condensation of arylaldehydes, thioglycolic acid, and anilines under solvent-free conditions with high to excellent yields.

Table 4: Green Synthesis of 2-Thiazolidinones in Aqueous or Solvent-Free Media

| Reaction Medium | Catalyst/Reagents | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Aqueous | L-proline | Aldehyde, Amine, Thioglycolic acid | 1,3-thiazolidin-4-ones | ereztech.com |

| Solvent-Free | None | Mercaptoacetic acid, Aldehyde/Ketone, Hydrazine | 2-cyclohexanyl-3-(N-phenyl)-1,3-thiazolidin-4-ones | jkenterprises.com.pk |

| Solvent-Free | nano-Fe₃O₄@SiO₂-IL | Arylaldehyde, Thioglycolic acid, Aniline | 2,3-diaryl-1,3-thiazolidin-4-ones | |

| Solvent-Free | Choline Chloride/Urea | Knoevenagel condensate, Thiourea | Rhodanine (B49660) and 2,4-thiazolidinedione (B21345) derivatives | fishersci.pt |

Nanocatalysis in this compound Synthesis

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in pharmaceutical sciences, where the biological activity of a molecule can be highly dependent on its stereochemistry. The development of stereoselective methods for preparing chiral this compound derivatives is an active area of research.

The introduction of a fluorine atom can significantly alter the properties of a molecule, and the creation of a chiral C-F bond is a challenging yet valuable transformation. Catalytic enantioselective fluorination provides a direct route to chiral fluoro-organic compounds. fishersci.atfishersci.be

The enantioselective fluorination of 3-(2-arylacetyl)-2-thiazolidinones has been investigated using chiral metal complexes as catalysts. fishersci.atfishersci.at Shibata and co-workers reported the use of a DBFOX-Ph/Nickel(II) perchlorate (B79767) hexahydrate complex to catalyze the fluorination of 3-(2-arylacetyl)-2-thiazolidinones with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. fishersci.at After optimizing reaction conditions, including metal salts, solvents, and additives, the desired fluoro-2-thiazolidinones were obtained in good to high yields with moderate to good enantioselectivities (up to 78% ee). fishersci.atfishersci.be The optimal conditions were found to be DBFOX-Ph (11 mol%), Ni(ClO₄)₂·6H₂O (10 mol%), and 2,6-lutidine in dichloromethane. fishersci.atfishersci.at It was also noted that triethylsilyl triflate could play a role in generating a more reactive dicationic nickel complex, while 2,6-lutidine is believed to promote the enolization of the substrate, which is crucial for the reaction. fishersci.at

Table 5: Catalytic Enantioselective Fluorination of 3-(2-arylacetyl)-2-thiazolidinones

| Substrate | Catalyst System | Fluorinating Agent | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 3-(2-phenylacetyl)-2-thiazolidinone | DBFOX-Ph/Ni(ClO₄)₂·6H₂O | NFSI | CH₂Cl₂, Room Temp. | 42% | 69% | fishersci.at |

| 3-(2-phenylacetyl)-2-thiazolidinone | DBFOX-Ph/Ni(ClO₄)₂·6H₂O | NFSI | CH₂Cl₂, 40°C | 62% | 63% | fishersci.at |

| 3-(2-arylacetyl)-2-thiazolidinones | DBFOX-Ph/Ni(ClO₄)₂·6H₂O / 2,6-lutidine | NFSI | CH₂Cl₂, 0°C | Good to High | up to 78% | fishersci.atfishersci.be |

| α-arylacetic acid derivatives (thiazolidin-2-one optimal) | DBFOX-Ph/Ni(II) / 2,6-lutidine / triethylsilyl triflate | NFSI | Not specified | Excellent | up to 88% | fishersci.at |

Derivatization Strategies of the this compound Ring

The this compound scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of substituents to modulate its physicochemical and biological properties. The primary sites for derivatization are the nitrogen atom at the 3-position (N-3) and the active methylene (B1212753) group at the 5-position (C-5). These positions are readily functionalized through various organic reactions, leading to a vast library of derivatives. Furthermore, the core structure can be appended with other heterocyclic systems or used as a precursor for the construction of more complex fused ring systems.

The nitrogen atom at the N-3 position of the this compound ring possesses a lone pair of electrons and an acidic proton, making it a prime site for electrophilic substitution and condensation reactions. Key derivatization strategies at this position include N-alkylation, N-acylation, and the Mannich reaction.

N-Alkylation: This strategy involves the introduction of alkyl or arylalkyl groups onto the nitrogen atom. A common method is the reaction of the this compound with alkyl halides. Traditional approaches often require converting the thiazolidinone into its salt form with a strong base before reacting it with the alkylating agent, which can be a two-step process with drawbacks like low yields and harsh conditions. arkat-usa.org A more efficient, one-step protocol for the N-alkylation of thiazolidine-2,4-dione (a related structure) uses triethylamine (B128534) as both a base and a solvent, reacting with alkyl bromides at room temperature to afford N-alkylated products in high yields. arkat-usa.org The proposed mechanism involves the deprotonation of the imidic N-H by triethylamine, creating a nucleophilic anion that subsequently attacks the alkyl bromide via an SN2 pathway. arkat-usa.org Another method involves a potassium tert-butoxide (KOt-Bu) promoted ring-opening N-alkylation of related heterocycles like 2-(methylthio)-4,5-dihydrothiazole with benzyl (B1604629) halides to produce N-substituted thiazolidinones. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org

N-Acylation: Acyl groups can be introduced at the N-3 position to form N-acyl-2-thiazolidinones. This is typically achieved by reacting the this compound with an acylating agent such as an acyl chloride or anhydride in the presence of a base. For instance, the N-acylation of (4S)-benzyl-1,3-thiazolidin-2-one was successfully performed using propionyl chloride and triethylamine (Et3N) as a base to yield the N-propionyl derivative. scielo.org.mx Similarly, acetylation of 2-aminothiazolidin-4-one with acetic anhydride results in the corresponding N-acetyl derivative. kau.edu.sa

Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups at the N-3 position. This three-component condensation involves the reaction of the this compound, formaldehyde (B43269), and a primary or secondary amine. For example, 2-(benzimidazolylaminomethyl)thiazolidin-4-one can undergo a Mannich reaction with various secondary amines like piperidine (B6355638) and morpholine (B109124) in the presence of formaldehyde to yield N-3 substituted Mannich bases. asianpubs.org This approach has also been used to modify 5-arylidene-1,3-thiazolidine-2,4-diones with primary or secondary amines. derpharmachemica.com The reaction conditions, such as temperature, can influence the position of substitution (N-3 vs. C-5) in some thiazolidinone systems. istanbul.edu.tr

The methylene group at the C-5 position of the this compound ring is flanked by a sulfur atom and a carbonyl group, rendering the protons acidic and the carbon nucleophilic. This "active methylene" character is exploited in various condensation reactions to introduce substituents, most notably via the Knoevenagel condensation. nih.gov

Knoevenagel Condensation: This is one of the most widely used methods for modifying the C-5 position. nih.govtandfonline.com It involves the condensation of the this compound core with an aldehyde or ketone, typically an aromatic or heteroaromatic aldehyde, to form 5-arylidene or 5-alkylidene derivatives. nih.govtandfonline.comscielo.br The reaction is generally catalyzed by a base, with a variety of catalysts and conditions being reported to facilitate this transformation.

Commonly used catalysts include:

Basic catalysts: Piperidine, sodium acetate (B1210297), and ethanolamine (B43304) are frequently employed. tandfonline.comscielo.brnih.gov

Lewis acids: Bismuth(III) chloride (BiCl3) has been reported as a catalyst. scielo.br

Phase-transfer catalysts: Tetrabutylammonium bromide (TBAB) has been used, particularly under microwave irradiation conditions. tandfonline.com

Ionic liquids: Basic functionalized ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim][OH]) have been utilized for the synthesis of 5-benzylidene derivatives. tandfonline.com

The reaction is often carried out in solvents like glacial acetic acid, ethanol, or even under solvent-free conditions, for instance, by grinding the reactants together. tandfonline.comnih.gov Microwave irradiation has also been successfully applied to accelerate the reaction and improve yields. thieme-connect.com The resulting 5-arylidene derivatives are crucial intermediates for further synthetic elaborations, including the formation of fused ring systems. jst.go.jp

Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation at C-5

| Catalyst(s) | Solvent | Conditions | Reference(s) |

| Piperidine | Ethanol | Reflux | nih.gov |

| Sodium Acetate | Glacial Acetic Acid | Reflux | tandfonline.comjst.go.jp |

| Ethanolamine | Not specified | Not specified | tandfonline.com |

| Tetrabutylammonium bromide (TBAB) | Water | Microwave | tandfonline.com |

| 1-Butyl-3-methylimidazolium hydroxide | Not specified | Not specified | tandfonline.com |

| Glycine, Sodium Carbonate | Not specified | Not specified | tandfonline.com |

| Grinding (Solvent-free) | None | Grinding | tandfonline.com |

Hybrid molecules that incorporate a this compound ring with other heterocyclic systems are of significant interest. These are often synthesized by attaching the second heterocycle to the N-3 or C-5 positions of the thiazolidinone core. Pyrazole (B372694) and triazole are common heterocyclic partners.

Pyrazole-Thiazolidinone Hybrids: These hybrids can be constructed in several ways. One common approach involves using a pyrazole-containing aldehyde in a Knoevenagel condensation with a this compound derivative. For example, 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes have been condensed with 3-phenyl-4-thioxo-2-thiazolidinone to produce 5-(pyrazol-4-ylmethylene) derivatives. jst.go.jpjst.go.jp These products can then serve as precursors for more complex structures like thiopyrano[2,3-d]thiazoles. jst.go.jp In another strategy, pyrazole moieties are introduced at the N-3 position. This has been achieved by reacting 3-phenyl-5-aminopyrazole with carbon disulfide and subsequently with ethyl 2-bromoacetate to form a 3-(pyrazol-5-yl)-2-thioxo-4-thiazolidinone. nih.gov

Triazole-Thiazolidinone Hybrids: Triazole rings can also be appended to the thiazolidinone scaffold. One method involves synthesizing Schiff bases from triazole derivatives and then cyclizing them with thioglycolic acid to form the thiazolidinone ring. For instance, 2-(4-substituted)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be converted to a Schiff base and then reacted with thioglycolic acid to yield a 3-(triazol-4-yl)-2-substituted-thiazolidin-4-one. ijpcbs.com Another sophisticated approach is the Huisgen azide-alkyne cycloaddition (click chemistry), where a thiazolidinone bearing an alkyne function is reacted with an aromatic azide (B81097) to create a 1,2,3-triazole linker, covalently joining the two heterocyclic systems. nih.govresearchgate.net Benzothiazole-triazole hybrids have also been linked to a thiazolidinone ring by reacting a synthesized benzothiazole-triazole intermediate with thioglycolic acid. rsc.org

The this compound ring, particularly its 5-ylidene derivatives, serves as an excellent building block for constructing fused heterocyclic systems. A prominent example is the synthesis of the thiopyrano[2,3-d]thiazole scaffold.

The primary route to this fused system is through a hetero-Diels-Alder [4+2] cycloaddition reaction. jst.go.jpnih.gov In this reaction, a 5-arylidene-4-thioxo-2-thiazolidinone or a related derivative acts as the heterodiene. The C5-C5a double bond and the thiocarbonyl group at C-4 participate in the cycloaddition with a suitable dienophile. nih.gov

A variety of dienophiles can be used, leading to diverse thiopyrano[2,3-d]thiazole derivatives:

N-Arylmaleimides: Reaction with N-arylmaleimides affords complex polycyclic structures. jst.go.jp

Acrylonitrile and Ethyl Acrylate (B77674): These dienophiles also react to yield the corresponding fused systems. jst.go.jp

1,4-Naphthoquinone: Used as a dienophile, it leads to the formation of novel benzo tandfonline.comnih.govthiochromeno[2,3-d] Current time information in Bangalore, IN.rjptonline.org-thiazole-2,5,10-triones. mdpi.comscilit.com

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (endic anhydride): This dienophile has been used to create thiopyranothiazoles bearing a norbornane (B1196662) moiety. nih.gov

The reaction is often carried out by refluxing the components in a solvent like glacial acetic acid. jst.go.jp The resulting thiopyrano[2,3-d]thiazole system represents a rigid, polycyclic structure where the original thiazolidinone core is embedded. nih.gov

Reactivity and Chemical Transformations of 2 Thiazolidinone

Ring-Opening Reactions and Mechanistic Studies

The thiazolidinone ring can undergo cleavage under certain conditions, a reaction that can be synthetically useful. For instance, the alkaline hydrolysis of penicillin derivatives, which contain a thiazolidine (B150603) ring, can lead to a competing elimination reaction that opens the ring to form an enamine intermediate. rsc.org Studies on (3S,5R,6R)-methyl benzylpenicilloate showed that over a pH range of 4–11, the rate of this thiazolidine ring-opening is competitive with the hydrolysis of the ester function. rsc.org Similarly, 5-Thiazolidinone can undergo ring cleavage in boiling water to yield sarcosine (B1681465) and carbon disulfide. researchgate.net

A notable ring-opening reaction of related heterocycles provides a pathway to valuable 2-aminoethyl acetate (B1210297) derivatives. beilstein-journals.orgmdpi.com While not a direct reaction of 2-thiazolidinone itself, the analogous ring-opening of 2-oxazolines serves as a key synthetic model. A simple and efficient method has been developed for the selective ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) using benzyl (B1604629) halides or allyl halides in the presence of potassium tert-butoxide (KOt-Bu). beilstein-journals.orgresearchgate.net This transition-metal-free reaction proceeds under mild conditions, typically at 50 °C in a solvent like dimethyl carbonate (DMC). beilstein-journals.orgbeilstein-journals.org

Mechanistic studies, including ¹⁸O-labeling experiments, have revealed that KOt-Bu plays a dual role in this transformation. beilstein-journals.orgbeilstein-archives.org It not only promotes the ring-opening N-alkylation but also acts as a nucleophilic oxygen donor in the cleavage of the C=N bond, leading to the formation of the corresponding 2-aminoethyl acetates. beilstein-journals.orgresearchgate.net The reaction demonstrates good functional group tolerance, accommodating various substituents on the benzyl halides. beilstein-journals.org For instance, the reaction works well with benzyl chlorides when an iodine source is added to increase reactivity. beilstein-journals.org This methodology has also been successfully applied to the synthesis of N-substituted thiazolidinones from 2-(methylthio)-4,5-dihydrothiazole. beilstein-journals.orgresearchgate.net

Table 1: KOt-Bu-Promoted Ring-Opening N-Alkylation of 2-Methyl-2-Oxazoline

| Benzyl Halide (Substituent) | Product | Yield | Reference |

|---|---|---|---|

| Benzyl bromide | N-(2-acetoxyethyl)benzylamine | Good | beilstein-journals.org |

| 4-Methylbenzyl bromide | N-(2-acetoxyethyl)-4-methylbenzylamine | Good | beilstein-journals.org |

| Allyl bromide | N-allyl-N-(2-acetoxyethyl)amine | 69% | beilstein-journals.org |

Cycloaddition Reactions (e.g., Hetero-Diels–Alder)

Thiazolidinone derivatives, particularly those with exocyclic double bonds, are effective components in cycloaddition reactions, most notably the hetero-Diels–Alder (HDA) reaction. uzh.ch 5-Ene-4-thioxo-2-thiazolidinones (also known as 5-ene-isorhodanines) are highly reactive heterodienes due to their α,β-unsaturated thiocarbonyl fragment, which is analogous to 1-thia-1,3-butadiene. ump.edu.pl These compounds readily participate in [4+2]-cycloadditions with various dienophiles to construct fused thiopyrano[2,3-d]thiazole systems. ump.edu.pl

The reactions can be performed with a range of dienophiles, including maleimides, acrolein, crotonic aldehyde, and various acrylic acid derivatives. ump.edu.pl These cycloadditions often proceed with high selectivity. ump.edu.plresearchgate.net Tandem reactions, such as the Knoevenagel-hetero-Diels-Alder reaction, have been developed to create complex polycyclic structures in a single step. researchgate.net For example, the reaction of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones with α,β-unsaturated aldehydes results in a tandem hetero-Diels-Alder-hemiacetal reaction, yielding chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazoles. researchgate.net The stereochemistry of these cycloadditions has been confirmed through NMR spectroscopy and single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net

Tautomerism in Thiazolidinone Derivatives

Thiazolidinone derivatives can exist in different tautomeric forms, a phenomenon that can influence their chemical reactivity and biological interactions. dergipark.org.tr The main types of tautomerism observed are amino-imino and keto-enol (or thione-thiol) tautomerism. For example, 2-(alkyl/arylamino)thiazol-4(5H)-ones exist in a solution-state equilibrium with their 2-(alkyl/arylimino)thiazolidin-4-one tautomers. beilstein-journals.org The position of this equilibrium is governed by the nature of the substituent on the exocyclic nitrogen atom. beilstein-journals.org

Quantum chemical studies have been used to investigate the relative stability of these tautomers. arkat-usa.org

Hydroxy/Oxo Tautomerism : For 2-, 4-, and 5-hydroxy substituted thiazolidinone derivatives, the oxo (keto) form is generally preferred over the hydroxy (enol) form. arkat-usa.org

Mercapto/Thione Tautomerism : Similarly, mercapto-substituted derivatives tend to exist predominantly in the thione form. arkat-usa.org

Amino/Imino Tautomerism : In contrast, 2-, 4-, and 5-amino substituted derivatives are calculated to prefer the amino tautomeric form. arkat-usa.org

The synthesis method can also determine which tautomer is isolated. It has been observed that the cyclization of thioureas with ethyl bromoacetate (B1195939) yields the 2-imino tautomer of the 1,3-thiazolidin-4-one ring, whereas using chloroacetamides as starting materials can result in a mixture of tautomeric forms. dergipark.org.tr

Table 2: Tautomeric Preferences in Thiazolidinone Derivatives

| Substituent Type | Position | Preferred Tautomeric Form | Reference |

|---|---|---|---|

| Hydroxy | 2, 4, 5 | Oxo (Keto) | arkat-usa.org |

| Mercapto | 2, 4, 5 | Thione | arkat-usa.org |

| Amino | 2, 4, 5 | Amino | arkat-usa.org |

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a key strategy in organic synthesis for converting one functional group into another. ijciar.comimperial.ac.uk The this compound ring system allows for various such modifications. For example, the carbonyl group of 3-(N-alkyl)-2-phenyl-4-thiazolidinone can be reduced to a methylene (B1212753) group using lithium aluminum hydride, although this strong reducing agent can also cause ring cleavage. researchgate.net A milder reduction using sodium amalgam can reduce a 5-benzylidene double bond without affecting the ring structure. researchgate.net

Oxidation of the sulfur atom in the thiazolidinone ring is also a common transformation. The oxidation of 2,3-disubstituted thiazolidin-4-ones with agents like potassium permanganate (B83412) in acetic acid yields the corresponding sulfones. researchgate.net The active methylene group at the C-5 position can participate in Aldol-type condensation reactions with aldehydes or ketones. researchgate.net Furthermore, the thiazolidinone scaffold can be used as a synthon for the synthesis of other heterocyclic systems through various condensation and cyclization reactions. derpharmachemica.com

Structure Activity Relationship Sar Studies of 2 Thiazolidinone Derivatives

Influence of Substituents on Biological Activity

The versatility of the 2-thiazolidinone scaffold allows for substitutions at multiple positions, primarily at the C-2, N-3, and C-5 positions, each playing a distinct role in modulating the compound's interaction with biological targets. orientjchem.orgnih.govsciensage.info The introduction of various functional groups can alter properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect the compound's affinity for receptors and enzymes, as well as its pharmacokinetic properties. orientjchem.org

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the this compound ring system are a key determinant of biological activity.

Electron-withdrawing groups (EWGs) , such as halogens (F, Cl), nitro groups (NO₂), and cyano groups (CN), generally enhance the biological activity of this compound derivatives. orientjchem.orgresearchgate.nettandfonline.com These groups can stabilize the binding of the molecule to its target receptor through electrostatic interactions. researchgate.net For instance, in a series of thiazolidinone-based chalcone (B49325) derivatives, compounds with electron-withdrawing groups on the phenyl ring exhibited better activity, attributed to the withdrawal of electron density from the ring. tandfonline.com Specifically, the presence of a nitro group has been shown to enhance activity in some contexts. tandfonline.com The introduction of EWGs at the C7 position of a quinoxaline (B1680401) ring fused with a thiazolidinone moiety was found to increase antimycobacterial activity. nih.govfrontiersin.org Similarly, studies on mefenamic acid analogs incorporating a 4-thiazolidinone (B1220212) moiety indicated a preference for electron-acceptor groups like F, Cl, and NO₂ over electron-donating groups for anti-inflammatory activity. samipubco.com

Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, can modulate activity differently depending on the target. researchgate.net While they can sometimes decrease activity compared to EWGs, they can also enhance it in specific contexts. nih.gov For example, the presence of a methoxy group at the para-position of a phenyl ring attached to the thiazolidinone core led to activity against breast cancer cell lines. mdpi.com However, in other cases, the presence of electron-releasing groups was found to decrease the cytotoxic activity against certain cancer cell lines. nih.gov The effect of EDGs often relates to improving pharmacokinetic properties like metabolic stability, though sometimes at the cost of reduced receptor affinity. orientjchem.org

The following table summarizes the observed effects of electron-withdrawing and electron-donating groups on the biological activity of this compound derivatives based on various studies.

| Group Type | Substituent Example | General Effect on Activity | Specific Examples of Activity Enhancement |

| Electron-Withdrawing | Halogens (F, Cl), Nitro (NO₂), Cyano (CN) | Generally enhances activity | Antimycobacterial, Anti-inflammatory, Anticancer |

| Electron-Donating | Methyl (CH₃), Methoxy (OCH₃) | Modulates activity, can increase or decrease depending on the target | Anticancer (in specific contexts) |

Impact of Halogen Substituents

Halogen atoms (Fluorine, Chlorine, Bromine) are frequently incorporated into this compound derivatives, and their presence often has a profound and positive impact on biological activity. orientjchem.orgresearchgate.net

The introduction of halogens can enhance activity through several mechanisms:

Increased Lipophilicity : Halogens can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target. researchgate.net

Enhanced Binding Affinity : As electron-withdrawing groups, halogens can stabilize the interaction between the drug and its biological target. orientjchem.orgresearchgate.net

Metabolic Stability : Halogenation can block sites of metabolism, thereby increasing the compound's half-life.

SAR studies have consistently demonstrated the benefits of halogen substitution. For instance, the presence of a 2,6-dihalophenyl group at the C-2 position of the thiazolidinone ring was found to be a crucial requirement for anti-HIV activity. orientjchem.org In a series of quinoxaline-thiazolidinone hybrids, compounds with halogen substituents at the C7 position of the quinoxaline ring showed potent antimycobacterial activity. nih.govfrontiersin.org Similarly, for thiazolidinone-based chalcones, a fluorine atom at the para-position of a phenyl ring resulted in remarkable potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com The presence of chloro and fluoro groups has also been linked to enhanced anticancer and anti-inflammatory activities. nih.govsamipubco.comijpsonline.com

The table below illustrates the impact of specific halogen substituents on the biological activity of this compound derivatives.

| Halogen Substituent | Position of Substitution | Observed Biological Activity Enhancement |

| 2,6-Dihalo-phenyl | C-2 position | Anti-HIV activity |

| Fluoro, Chloro | C-7 of quinoxaline ring | Antimycobacterial activity |

| Fluoro (para-position) | Phenyl ring | AChE and BuChE inhibition |

| Chloro, Fluoro | Phenyl ring | Anticancer, Anti-inflammatory activity |

Role of Alkyl and Aryl Groups

The introduction of alkyl and aryl groups at various positions of the this compound ring is a common strategy to modulate the biological activity of its derivatives. orientjchem.org

Aryl groups , such as phenyl, pyridyl, or other heterocyclic rings, when attached to the thiazolidinone core, can significantly enhance receptor binding and improve pharmacokinetic properties. orientjchem.org The nature and substitution pattern of these aryl rings are critical. For example, a 2,6-dihalo-substituted phenyl ring at the C-2 position is important for anti-HIV activity. researchgate.net Similarly, the presence of an aryl group at the C-2 position is often considered a key element in designing effective antibacterial compounds. researchgate.net However, the specific aryl group matters; for instance, replacing a phenyl ring with a pyridine (B92270) or indole (B1671886) ring was found to reduce growth inhibitory potency in one study. orientjchem.org

Alkyl groups , which are generally smaller and more flexible, can also influence activity. Small alkyl groups like methyl or ethyl are often well-tolerated and can improve the lipophilicity of the compound. orientjchem.org For instance, the presence of a methyl group at the C-5 position of 2,3-diaryl-1,3-thiazolidin-4-ones has been explored for anti-HIV agents. orientjchem.org However, in some cases, attaching an alkyl chain to an aryl group can reduce biological activity. humanjournals.comekb.eg The length and branching of the alkyl chain can also be critical, as demonstrated in studies where specific chain lengths were optimal for Ca²⁺ antagonistic activity. acs.org

The table below provides a summary of the roles of alkyl and aryl groups in the activity of this compound derivatives.

| Group Type | Position of Substitution | General Role in Activity |

| Aryl Groups | C-2, N-3 | Enhance receptor binding, improve pharmacokinetics. |

| Alkyl Groups | C-5, N-3 | Improve lipophilicity, can be crucial for optimal chain length. |

Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a valuable tool in drug design to improve potency, selectivity, or pharmacokinetic parameters. orientjchem.org In the context of 2-thiazolidinones, several bioisosteric replacements have been explored.

A common bioisosteric replacement involves the sulfur atom in the thiazolidinone ring. Replacing the sulfur at position 1 with an oxygen atom leads to the formation of oxazolidinones, a class of compounds also known for their biological activities, particularly as antibiotics. juniperpublishers.com

Another key area of bioisosteric replacement is the substitution of the carboxylic acid moiety in known drugs with a thiazolidinone ring. nih.govscispace.comresearchgate.net The thiazolidinedione (TZD) group, in particular, is considered a suitable bioisostere for carboxylic acids because it can confer moderate acidity while being more lipophilic, potentially improving membrane permeability. researchgate.net This strategy has been applied in the design of various therapeutic agents.

Furthermore, within the substituents attached to the thiazolidinone core, bioisosteric replacements are also common. For example, replacing a phenyl ring with a heterocyclic ring like thienyl or pyridyl can sometimes have a negative impact on activity, highlighting the specific requirements of the biological target. samipubco.com

Importance of Substitutions at Specific Ring Positions (C-2, C-3, C-5)

The biological activity of this compound derivatives is highly dependent on the substitution pattern at the C-2, N-3, and C-5 positions of the heterocyclic ring. orientjchem.orgsciensage.infoijper.org

C-2 Position : This position is frequently substituted with aryl groups, and the nature of this substituent is often a major determinant of activity. orientjchem.orgresearchgate.netresearchgate.net For instance, anti-HIV activity is strongly linked to the presence of a 2,6-dihalophenyl group at C-2. orientjchem.org In another example, substitution with an aryl ring at C-2 is considered important for designing effective antibacterial compounds. researchgate.net The greatest difference in structure and properties is often exerted by the group attached to the C-2 position. researchgate.net

N-3 Position : The substituent at the nitrogen atom also plays a crucial role. In the context of anti-HIV agents, pyridin-2-yl or pyrimidin-2-yl rings at the N-3 position were associated with high antiviral activity. orientjchem.orgresearchgate.net In some cases, substitution at the N-3 position is not tolerated and can lead to a loss of activity. researchgate.netacs.org For example, in a study of thiazolidinone derivatives targeting drug-resistant lung cancer, it was found that the nitrogen atom on the 4-thiazolidinone ring could not be substituted. researchgate.netacs.org

C-5 Position : Substitutions at the C-5 position, often with an arylidene group, have been shown to be important for enhancing the activity of this compound derivatives. researchgate.net The presence of a substituted arylidene ring at this position often leads to better inhibitors. researchgate.net For example, 5-arylidene derivatives of 2-(thiazol-2-ylimino)thiazolidin-4-one showed significantly greater antibacterial efficacy than the parent compound, indicating the crucial role of the 5-arylidene moiety. orientjchem.org

The following table summarizes the importance of substitutions at these key positions.

| Ring Position | Common Substituents | Importance for Biological Activity |

| C-2 | Aryl groups (e.g., dihalophenyl) | Major determinant of activity and potency (e.g., anti-HIV, antibacterial). |

| N-3 | Aryl/heteroaryl rings (e.g., pyridyl, pyrimidinyl) | Crucial for specific activities (e.g., anti-HIV); in some cases, substitution is detrimental. |

| C-5 | Arylidene groups | Often enhances overall activity and inhibitory potential (e.g., antibacterial). |

Pharmacophore Development and Key Structural Features for Activity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nuph.edu.ua For this compound derivatives, pharmacophore models have been developed to understand the key structural features necessary for their various biological effects.

A pharmacophore model for antistaphylococcal activity among thiazolidinone-related structures was developed and found to consist of a planar structure with an aromatic ring, a hydrophobic region, a hydrogen bond donor, and two hydrogen bond acceptors. nuph.edu.ua The distance between the hydrogen bond donor and one of the acceptors was a critical parameter, measuring 8.05 Å. nuph.edu.ua

For thiazolidinone derivatives targeting drug-resistant lung cancer, a pharmacophore model derived from active compounds identified two hydrogen bond acceptors and three hydrophobic regions as common and essential features. researchgate.netacs.org

Key structural features that are consistently highlighted in SAR and pharmacophore studies of this compound derivatives include:

The Thiazolidinone Core : The five-membered ring containing sulfur and nitrogen is fundamental to the biological activity of these compounds. orientjchem.org

Hydrogen Bonding Potential : The carbonyl group at the C-2 or C-4 position and the nitrogen atom in the ring can act as hydrogen bond acceptors and donors, respectively, which are crucial for interacting with biological targets. researchgate.nettandfonline.com

Aromatic/Hydrophobic Regions : The presence of aryl rings, often at the C-2 and N-3 positions, provides hydrophobic regions that contribute to binding affinity. orientjchem.orgresearchgate.netacs.org

Specific Substituent Patterns : As detailed in the SAR sections, the presence of specific groups, such as halogens or particular heterocyclic rings at defined positions, is often a prerequisite for high potency. orientjchem.orgresearchgate.net

These pharmacophore models and identified key features serve as valuable guides for the rational design and virtual screening of new, more potent, and selective this compound-based therapeutic agents. ijpsonline.comnuph.edu.ua

Hydrogen Bonding Potential

The ability of this compound derivatives to form hydrogen bonds is a critical factor in their biological efficacy. orientjchem.org The core structure contains key sites that can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues within the active sites of enzymes and receptors.

A pharmacophore model developed from active anticancer derivatives identified two hydrogen bond acceptors as a common and essential feature. acs.orgjetir.org The carbonyl group of the thiazolidinone ring is a prominent hydrogen bond acceptor. For instance, in studies of 4-thiazolidinone derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), the carbonyl group at the 4-position was found to form a crucial hydrogen bond with the amino acid residue Tyr38. nih.gov Similarly, the thiazolidinone/sulfonamide moiety in certain derivatives designed as HIV-1 reverse transcriptase inhibitors forms hydrogen bonds with residues like Lys101. d-nb.info

The nitrogen atom within the thiazolidinone ring can also participate in hydrogen bonding. bsu.edu.eg Furthermore, substituents added to the core can introduce additional hydrogen bonding capabilities. For example, fluoro groups on an attached phenyl ring can enhance interactions with enzymes through hydrogen bonding. mdpi.com The introduction of groups like nitro (NO2), which are effective H-bond acceptors, has been shown to result in antitumor activity. nih.gov While hydrogen bonding is vital for enhancing efficacy, an excess of such interactions may negatively impact membrane permeability. orientjchem.org

Table 1: Hydrogen Bonding Interactions in this compound Derivatives

| Interacting Moiety on Derivative | Biological Target/Residue | Pharmacological Context | Reference |

|---|---|---|---|

| Carbonyl group at C4 | Tyr38 (hDHODH) | hDHODH Inhibition | nih.gov |

| Thiazolidinone/Sulfonamide Moiety | Lys101 (HIV-1 RT) | Anti-HIV | d-nb.info |

| Nitro (NO2) group | Carbonic Anhydrase I | Anticancer | nih.gov |

Hydrophobic Regions

Hydrophobic interactions are equally important for the activity of this compound derivatives, contributing significantly to their binding affinity with biological targets. Pharmacophore analysis of active derivatives has highlighted the presence of three key hydrophobic regions as a common feature for activity. acs.orgjetir.org

The primary hydrophobic regions are often the aromatic rings attached to the thiazolidinone core. d-nb.info For example, in derivatives designed as EGFR inhibitors, the thiazolidinone NH portion is proposed to fit into hydrophobic pockets of the enzyme. bsu.edu.eg Similarly, in hDHODH inhibitors, a methyl ester substituent was observed to interact with hydrophobic residues such as Leu42, Leu46, Leu58, and Phe62 at the entrance of the binding site. nih.gov

Modifications that increase the lipophilicity, or hydrophobic character, of the molecule often enhance its biological profile. orientjchem.org The addition of alkyl groups or halogen atoms to the scaffold can improve lipophilicity. orientjchem.orgnih.gov For instance, a phenylimino moiety at the R2 position was found to increase the hydrophobic character of compounds, enhancing their ability to regulate protein tyrosine phosphatase enzymes in cancer cells. nih.gov

Table 2: Key Hydrophobic Interactions in this compound Derivatives

| Hydrophobic Moiety on Derivative | Biological Target/Residue | Pharmacological Context | Reference |

|---|---|---|---|

| Aromatic Rings | HIV-1 Reverse Transcriptase | Anti-HIV | d-nb.info |

| Thiazolidinone NH portion | EGFR-tyrosine kinase | Anticancer | bsu.edu.eg |

| Methyl Ester group | Leu42, Leu46, Leu58, Phe62 (hDHODH) | hDHODH Inhibition | nih.gov |

Correlation between Structural Modifications and Specific Pharmacological Profiles

The specific pharmacological activity of a this compound derivative is determined by the nature and position of its substituents. Strategic structural modifications can tailor the molecule to target specific biological pathways with enhanced potency and selectivity. orientjchem.org

For anticancer activity , substitutions on the thiazolidinone ring are critical. The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups (NO2), often enhances antitumor effects by improving binding to target enzymes like carbonic anhydrase. orientjchem.orgnih.gov For example, placing a chloro group on the benzene (B151609) ring of 5-arylidene derivatives improved antibacterial and cytotoxic activity. jetir.org In a series of derivatives targeting drug-resistant lung cancer, SAR studies revealed that while various substitutions on one aromatic ring (Ring A) were tolerated, substitution on another (Ring C) was restricted to a dimethylamino (-NMe2) group for optimal activity. acs.org

In the context of anti-inflammatory activity, specifically as COX/LOX inhibitors, the substituents on an attached benzene ring are crucial. Derivatives with 4-NO2, 3-NO2, and 3-Cl substitutions were found to be favorable for activity. mdpi.com Conversely, adding a methyl group to the thiazole (B1198619) ring portion of the molecule led to a loss of LOX inhibitory activity. mdpi.com

For antidiabetic activity, SAR studies on thiazolidinone-based indole derivatives acting as α-amylase and α-glucosidase inhibitors showed that the presence and position of fluoro groups on the phenyl ring significantly influenced inhibitory potential. mdpi.com An ortho-positioned fluoro group resulted in better activity compared to other positions. mdpi.com

The development of antiviral agents, particularly against HIV, has also benefited from SAR studies. It was found that substitutions at the 2, 3, and 6 positions of an aromatic ring attached to the thiazolidinone core were significant for anti-HIV activity. jetir.org

This direct correlation between structural changes and pharmacological outcomes underscores the importance of SAR as a guiding principle in the design of novel this compound-based therapeutic agents. orientjchem.org

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 70933 |

| Pyrimethamine | 4993 |

| Sulfadiazine | 5215 |

| Doxorubicin | 31703 |

| Nevirapine | 4463 |

| Erlotinib | 176870 |

| Gefitinib | 123631 |

| Lapatinib | 208908 |

| Pioglitazone | 4829 |

| Etozolin | 3302 |

| Teriflunomide | 4958 |

| Brequinar | 2439 |

| Thioglycolic acid | 1133 |

| Chloroacetic acid | 280 |

| Ammonium (B1175870) thiocyanate | 767855 |

Biological and Pharmacological Applications of 2 Thiazolidinone Analogues

Antimicrobial Activities

Derivatives of 2-thiazolidinone are recognized for their significant antimicrobial properties, exhibiting efficacy against a broad spectrum of bacteria and fungi. capes.gov.brscielo.br The versatility of the thiazolidinone ring allows for substitutions that can enhance its antimicrobial potential. connectjournals.com

This compound analogues have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. researchgate.netacs.org

A series of 2-trifluoromethylbenzimidazole-thiazolidinone derivatives displayed excellent antibacterial activity, in some cases over 100-fold higher than standard antibiotics like ciprofloxacin (B1669076) and levofloxacin. researchgate.net Specifically, brominated derivatives showed potent activity against Gram-positive strains, while a nitro-substituted derivative was highly effective against Gram-negative strains. researchgate.net Another study highlighted 2-heteroarylimino-5-benzylidene-4-thiazolidinones, with most benzo[d]thiazole analogues effectively inhibiting the growth of Gram-positive bacilli and staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA) strains. capes.gov.br

The introduction of different substituents on the this compound core has been a key strategy in enhancing antibacterial action. For instance, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were found to be more potent than ampicillin (B1664943) and streptomycin (B1217042) against several bacterial pathogens. mdpi.com Similarly, 2-naphthylamine (B18577) analogs incorporating a thiazolidin-4-one moiety exhibited broad-spectrum antibacterial activity. xiahepublishing.com

Research has also explored the structure-activity relationships of these compounds. For example, in a series of 5-nitro-heteroarylidene analogs of 2-thiazolylimino-4-thiazolidinones, compounds with unsubstituted thiazole (B1198619) rings, specifically 5-nitrofuran and 5-nitroimidazole analogs, were the most potent antibacterial agents. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound Type | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| 2-Trifluoromethylbenzimidazole-thiazolidinones | Gram-positive & Gram-negative | Brominated derivatives active against Gram-positive; nitro derivatives active against Gram-negative. | researchgate.net |

| 2-Heteroarylimino-5-benzylidene-4-thiazolidinones | Gram-positive | Good inhibition of bacilli and staphylococci, including MRSA. | capes.gov.br |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Gram-positive & Gram-negative | Majority of derivatives more efficient than ampicillin. | mdpi.com |

| Naphthylamine analogs with thiazolidin-4-one | B. subtilis, S. aureus, E. coli, P. aeruginosa | Some compounds exhibited broad-spectrum activity comparable to ampicillin. | xiahepublishing.com |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | S. aureus | Two derivatives showed significant antibacterial potential. | scielo.br |

In addition to their antibacterial effects, this compound analogues have demonstrated significant antifungal properties. nih.gov The replacement of a thiazole nucleus with a benzo[d]thiazole bicyclic system in 2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one led to notable antifungal activity against both yeasts and molds. capes.gov.br

Studies on 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have revealed that certain compounds exhibit high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeasts. nih.gov Naphthylamine derivatives containing a thiazolidinone moiety have also been identified as possessing antifungal properties. nih.govmdpi.com

The antifungal potential of these compounds has been evaluated against a range of fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, and Cryptococcus neoformans. frontiersin.org For example, a series of thiazolidinone derivatives were synthesized and tested against various fungi, with some compounds showing good activity. connectjournals.com

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound Type | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 2-(Benzo[d]thiazol-2-ylimino)thiazolidin-4-one | Yeasts and molds | Significant antifungal properties observed. | capes.gov.br |

| 5-Arylidene-2,4-thiazolidinediones | Candida species | High fungistatic and fungicidal activity. | nih.gov |

| Naphthylamine derivatives with thiazolidinone | Candida species | Compounds possessed antifungal properties. | nih.govmdpi.com |

| Quinoxaline-1,4-di-N-oxides with thiazolidinone | C. albicans, C. tropicalis, A. fumigatus, C. neoformans | Several compounds exhibited potential antifungal activities. | frontiersin.org |

Antibacterial Efficacy (Gram-Positive and Gram-Negative)

Anticancer and Antitumor Properties

The this compound scaffold is a well-established pharmacophore in the design of anticancer agents. spandidos-publications.com Analogues have shown potent antitumor properties in various human cancer cell lines, including those resistant to existing drugs. bsu.edu.egcapes.gov.bracs.orgresearchgate.net

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a range of cancer cell lines. nih.gov For example, a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives exhibited moderate to strong antiproliferative activity in human leukemia cell lines. researchgate.net The study highlighted that electron-donating groups on the thiazolidinone moiety played a crucial role in their anticancer property. researchgate.net

Similarly, 2,3-disubstituted 4-thiazolidinone (B1220212) derivatives have been synthesized and tested for their cytotoxicity against leukemic cell lines, with one compound showing considerable cytotoxicity against Reh and Nalm6 cells. nih.gov The antiproliferative nature of certain rhodanine (B49660) (2-thioxo-4-thiazolidinone) derivatives has also been established against leukemic cell lines. ijpsr.com Furthermore, some 2,3-diaryl-1,3-thiazolidine-4-one derivatives have been reported to have potent cytotoxicity against MCF7 and SKBR-3 breast cancer cell lines. researchgate.net

Research has also focused on the development of this compound analogues that target specific cancer cell lines, including lung cancer. A study identified ten cytoselective compounds from a library of 372 thiazolidinone analogues that selectively killed non-small cell lung cancer cell line H460 and its paclitaxel-resistant variant. capes.gov.bracs.orgresearchgate.net

New 5-substituted-4-thiazolidinone derivatives have been synthesized and evaluated for their antitumor activity against human breast (MCF-7) and non-small cell lung (A549) cancer cell lines, with some compounds showing moderate activity. bsu.edu.eg In another study, synthesized 4-thiazolidinone-indolin-2-one analogs were evaluated against A549 (lung), MCF-7 (breast), and PC3 (prostate) cancer cell lines. biointerfaceresearch.com The antiproliferative activity of 2,3-diaryl-4-thiazolidinone derivatives has also been tested against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines. researchgate.net

Table 3: Anticancer Activity of Selected this compound Analogues Against Specific Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Arylidene-4-thiazolidinone derivative | MCF-7 (Breast) | 13.25 µM | bsu.edu.eg |

| 5-Arylidene-4-thiazolidinone derivative | A549 (Lung) | 12.08 µM | bsu.edu.eg |

| 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one | Reh (Leukemia) | 11.9 µM | nih.gov |

| 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one | Nalm6 (Leukemia) | 13.5 µM | nih.gov |

| Thiazolidinone analogues | H460 (Lung) & H460taxR (Paclitaxel-resistant Lung) | 0.21 - 2.93 µM | capes.gov.bracs.orgresearchgate.net |

Cytotoxicity and Antiproliferative Effects

Anti-inflammatory and Analgesic Activities

Analogues of this compound have been reported to possess significant anti-inflammatory and analgesic activities. indianchemicalsociety.comnih.govekb.eg These properties are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). indianchemicalsociety.com

A series of 2-(substituted phenyl)-3-(naphthalen-1-yl)thiazolidin-4-ones was explored for their analgesic and anti-inflammatory activities, with some compounds emerging as potent agents. indianchemicalsociety.com Docking studies suggested that these compounds bind effectively to the COX-2 enzyme active site. indianchemicalsociety.com Similarly, novel quinoline-based thiazolidinone derivatives have been synthesized and evaluated, with several compounds showing good edema inhibition in anti-inflammatory assays and potent analgesia. ekb.egekb.eg

Other studies have also confirmed the anti-inflammatory and analgesic potential of various thiazolidinone derivatives. For example, new butyridenyl-2-hydroxybenzylidenyl-1,3-thiazolidinones were synthesized and shown to afford protection against inflammation in animal models. nih.gov Additionally, 2-aryl-3-(5-alkyl-1,3,4-thiadiazol-2-yl)-4-thiazolidinones containing chloro, fluoro, and nitro groups demonstrated notable anti-inflammatory and analgesic effects. rjptonline.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

A significant area of research for this compound analogues has been in the development of anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. elivapress.cominformahealthcare.com These enzymes are key players in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. mdpi.comnih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects. informahealthcare.combohrium.com

Several studies have reported the synthesis of this compound derivatives with potent dual COX/LOX inhibitory activity. For instance, a series of 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives were designed and synthesized, with many exhibiting dual inhibitory action. acs.org Specifically, six out of nine tested compounds in one study were confirmed as dual COX/LOX inhibitors. acs.org The anti-inflammatory effects of these compounds were also demonstrated in vivo. acs.org

Further research has explored various substitutions on the thiazolidinone scaffold to optimize COX/LOX inhibition. Diphenylthiazole–thiazolidinone hybrids have shown moderate to high inhibitory activity, with the potency being dependent on the substituent on the thiazolidinone ring. nih.gov For example, replacing a thiophene (B33073) ring with pyridine (B92270) or phenyl rings was found to significantly increase COX-1 inhibitory activity. nih.gov Some thiazolidinone derivatives have shown selectivity towards COX-2, an isoform of cyclooxygenase that is upregulated during inflammation. nih.govresearchgate.net One study identified a thiazole-based dual inhibitor, compound 6l, with an IC50 of 0.09 µM for COX-2 and 0.38 µM for 5-LOX, highlighting its potential as a potent anti-inflammatory agent. bohrium.com

Table 1: Examples of this compound Analogues with COX/LOX Inhibitory Activity

| Compound Class | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(Thiazole-2-ylamino)-5-phenylidene-4-thiazolidinones | COX/LOX | Six out of nine compounds showed dual inhibition. | acs.org |

| Diphenylthiazole–thiazolidinone hybrids | COX-1/COX-2 | Activity depends on the substituent on the thiazolidinone ring. | nih.gov |

| Thiazole derivative (Compound 6l) | COX-2/5-LOX | Potent dual inhibitor with IC50 values of 0.09 µM (COX-2) and 0.38 µM (5-LOX). | bohrium.com |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | COX-1/COX-2 | Showed pronounced anti-inflammatory effects by inhibiting both COX-1 and COX-2. | mdpi.com |

Antidiabetic and Insulin-Sensitizing Effects

Thiazolidinone derivatives, particularly the thiazolidinedione (TZD) subclass, are well-established for their antidiabetic and insulin-sensitizing properties. orientjchem.orgacs.org These compounds improve glycemic control by enhancing insulin (B600854) sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver. nih.govmdpi.com

The primary mechanism for the insulin-sensitizing effects of thiazolidinediones is their action as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). orientjchem.orgacs.orgnih.gov PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.govnih.gov Upon activation by a TZD ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. mdpi.com This leads to the transcription of genes involved in insulin signaling, glucose uptake, and lipid storage. nih.govmdpi.com

The binding of TZDs to PPAR-γ promotes the differentiation of preadipocytes into mature adipocytes, which can more effectively store free fatty acids, thereby reducing lipotoxicity in other tissues. mdpi.com This "lipid steal" mechanism is thought to contribute to the improvement of insulin sensitivity. mdpi.com Research has focused on designing novel TZD analogues with selective PPAR-γ modulation to optimize therapeutic effects. nih.govresearchgate.net For example, certain methoxy-substituted thiazolidinedione derivatives have shown significant PPAR-γ receptor activation. nih.gov

In addition to PPAR-γ agonism, this compound analogues have been investigated as inhibitors of other key targets involved in diabetes and its complications, namely aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B).